beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-
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Overview
Description
Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-: is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Beta-Cyclodextrin, in particular, consists of seven glucose units forming a ring structure. The modification at the 6A position with a 6-aminohexyl group introduces unique properties to the molecule, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- typically involves the following steps:
Starting Material: The process begins with Beta-Cyclodextrin.
Tosylation: Beta-Cyclodextrin is first tosylated at the 6A position using tosyl chloride in the presence of a base such as pyridine.
Amination: The tosylated Beta-Cyclodextrin is then reacted with 6-aminohexylamine under microwave-assisted conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and shorter reaction times compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions: Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 6A position can participate in nucleophilic substitution reactions.
Complexation Reactions: The cyclodextrin ring can form inclusion complexes with various guest molecules due to its hydrophobic cavity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the reagent used, various substituted derivatives of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- can be obtained.
Inclusion Complexes: The formation of inclusion complexes with hydrophobic guest molecules enhances the solubility and stability of the guest molecules.
Scientific Research Applications
Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: The compound is employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Medicine: It is investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: The compound finds applications in the food and cosmetic industries for encapsulating flavors and fragrances
Mechanism of Action
The mechanism of action of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- primarily involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring encapsulates hydrophobic molecules, enhancing their solubility and stability. The aminohexyl group at the 6A position can also interact with biological targets, facilitating targeted delivery and controlled release of drugs .
Comparison with Similar Compounds
6-Amino-6-deoxy-beta-cyclodextrin: This compound has a similar structure but lacks the 6-aminohexyl group.
Mono-6-(1,6-hexamethylenediamine)-6-deoxy-beta-cyclodextrin: Another derivative with a different modification at the 6A position.
Uniqueness: Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- is unique due to the presence of the 6-aminohexyl group, which imparts additional functional properties such as enhanced solubility and the ability to form stable inclusion complexes with a wide range of guest molecules .
Properties
IUPAC Name |
5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGCMRZAXCTAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N2O34 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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